Faldaprevir sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faldaprevir sodium is a potent hepatitis C virus (HCV) NS3/4A protease inhibitor. It was developed by Boehringer Ingelheim for the treatment of chronic hepatitis C. This compound has shown efficacy in combination with other antiviral agents, such as pegylated interferon and ribavirin, in clinical trials .
準備方法
The synthesis of Faldaprevir sodium involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation typically involves the use of protecting groups, cryogenic conditions, and chromatography-free methods to ensure high purity and yield . Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .
化学反応の分析
Faldaprevir sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dealkylated derivatives of this compound .
科学的研究の応用
Faldaprevir sodium has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It has been used in combination therapies to improve sustained virological response rates in patients with HCV genotype 1 infection . Additionally, this compound has been investigated for its pharmacokinetics, safety, and tolerability in patients with renal impairment . Its role as an HCV NS3/4A protease inhibitor makes it a valuable tool in virology research and drug development .
作用機序
Faldaprevir sodium exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication . This mechanism of action targets the viral life cycle at a critical stage, making it an effective antiviral agent .
類似化合物との比較
Faldaprevir sodium is similar to other HCV NS3/4A protease inhibitors such as telaprevir, boceprevir, and simeprevir. this compound has shown fewer adverse events compared to telaprevir and boceprevir when used in combination with pegylated interferon and ribavirin . Its pharmacokinetic profile and efficacy in combination therapies make it a unique and valuable addition to the class of HCV protease inhibitors .
特性
CAS番号 |
1215856-44-2 |
---|---|
分子式 |
C40H48BrN6NaO9S |
分子量 |
891.8 g/mol |
IUPAC名 |
sodium;(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C40H49BrN6O9S.Na/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41;/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48);/q;+1/p-1/t21-,23-,27+,32-,40-;/m1./s1 |
InChIキー |
JYIOGGWFNHGWMN-CWNXUBRBSA-M |
異性体SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)[O-].[Na+] |
正規SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。